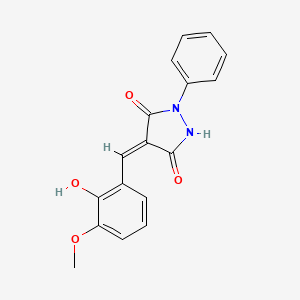
4-(2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione
Overview
Description
4-(2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione, also known as HMBPD, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. HMBPD is a derivative of pyrazolidinedione, which is a class of compounds known for their anti-inflammatory, analgesic, and antipyretic properties.
Scientific Research Applications
4-(2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 4-(2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress.
Mechanism of Action
The mechanism of action of 4-(2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways, such as the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. 4-(2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
4-(2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as TNF-α, IL-6, and IL-1β. 4-(2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, 4-(2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been found to inhibit the proliferation of cancer cells and induce cell cycle arrest.
Advantages and Limitations for Lab Experiments
4-(2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 4-(2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione is also relatively non-toxic and has low side effects. However, one of the limitations of 4-(2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 4-(2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione. One area of research is the development of 4-(2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione as a potential therapeutic agent for cancer treatment. Further studies are needed to investigate the efficacy and safety of 4-(2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione in animal models and clinical trials. Another area of research is the exploration of the molecular mechanisms underlying the anti-inflammatory and antioxidant effects of 4-(2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione. In addition, the development of novel formulations and delivery methods for 4-(2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione may improve its solubility and bioavailability.
Synthesis Methods
4-(2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione can be synthesized by the reaction of 2-hydroxy-3-methoxybenzaldehyde and phenylhydrazine with ethyl acetoacetate. The reaction is carried out in the presence of a catalyst, such as piperidine, and under reflux conditions. The resulting product is then purified by recrystallization to obtain 4-(2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione in a pure form.
properties
IUPAC Name |
(4E)-4-[(2-hydroxy-3-methoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-23-14-9-5-6-11(15(14)20)10-13-16(21)18-19(17(13)22)12-7-3-2-4-8-12/h2-10,20H,1H3,(H,18,21)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTLNLORYDHQSS-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=C2C(=O)NN(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357936 | |
| Record name | (4e)-4-(2-hydroxy-3-methoxybenzylidene)-1-phenylpyrazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4e)-4-(2-Hydroxy-3-methoxybenzylidene)-1-phenylpyrazolidine-3,5-dione | |
CAS RN |
5617-08-3 | |
| Record name | (4e)-4-(2-hydroxy-3-methoxybenzylidene)-1-phenylpyrazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



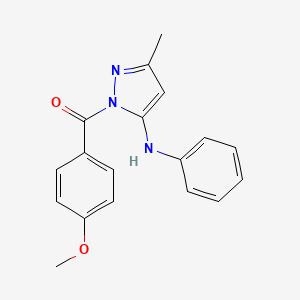

![1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5804563.png)

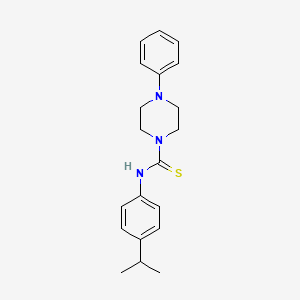
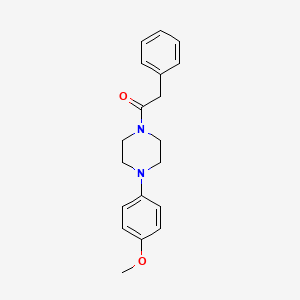
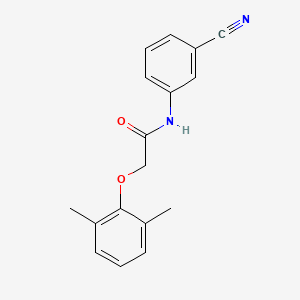
![4-({[(3-acetylphenyl)amino]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5804609.png)
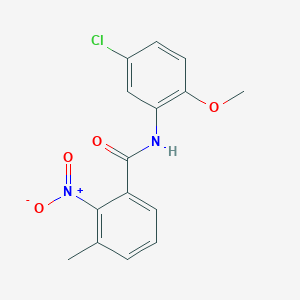
![tert-butyl [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5804633.png)
![N-(3-chloro-4-fluorophenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5804640.png)
![N-[2-(2-furyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B5804652.png)

